molecular formula C12H16O2S B14077885 1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one

1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one

Katalognummer: B14077885
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: PJKSEJSFEMFRMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . This compound is characterized by the presence of an ethoxy group, a methylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-ethoxy-5-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other organic transformations.

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethoxy-5-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(2-Methoxy-5-(methylthio)phenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxy-5-(methylthio)phenyl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.

    1-(2-Ethoxy-5-(methylthio)phenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C12H16O2S

Molekulargewicht

224.32 g/mol

IUPAC-Name

1-(2-ethoxy-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2S/c1-4-11(13)10-8-9(15-3)6-7-12(10)14-5-2/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

PJKSEJSFEMFRMY-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC(=C1)SC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.